4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid
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Overview
Description
4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H15NO2S. This compound features a thiophene ring substituted with two methyl groups at positions 2 and 5, and an amino group attached to a butanoic acid chain. The presence of both amino and carboxylic acid functional groups makes it an interesting molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the methyl groups at positions 2 and 5.
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Butanoic Acid Chain Addition: The final step involves the addition of the butanoic acid chain through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, potentially through inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-(3,5-dimethylthiophen-2-yl)butanoic acid
- 4-Amino-4-(2,5-dimethylthiophen-3-yl)pentanoic acid
Comparison
Compared to similar compounds, 4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid is unique due to its specific substitution pattern on the thiophene ring and the length of its butanoic acid chain. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
4-amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C10H15NO2S/c1-6-5-8(7(2)14-6)9(11)3-4-10(12)13/h5,9H,3-4,11H2,1-2H3,(H,12,13) |
InChI Key |
LBKCBQIMNSYOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CCC(=O)O)N |
Origin of Product |
United States |
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